![molecular formula C9H11IN2O5 B12395723 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an iodinated oxolane ring attached to a pyrimidine-2,4-dione moiety. The presence of iodine in the structure makes it particularly interesting for research in medicinal chemistry and radiopharmaceuticals.
准备方法
合成路线和反应条件: [(2R,3S,5R)-4-羟基-5-(羟甲基)-3-碘代氧杂环戊烷-2-基]-嘧啶-2,4-二酮的合成通常涉及前体化合物的碘化。一种常见的方法包括使用碘和合适的氧化剂将碘原子引入氧杂环戊烷环。反应条件通常需要控制温度和 pH 值,以确保选择性地在分子上的所需位置碘化。
工业生产方法: 这种化合物的工业生产可能涉及大规模的碘化过程,利用连续流反应器来维持一致的反应条件。使用先进的纯化技术,例如高效液相色谱 (HPLC),确保最终产品的纯度高。
化学反应分析
反应类型: [(2R,3S,5R)-4-羟基-5-(羟甲基)-3-碘代氧杂环戊烷-2-基]-嘧啶-2,4-二酮会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或醛。
还原: 碘原子可以被还原形成脱碘衍生物。
取代: 碘原子可以用其他官能团取代,例如使用合适的试剂进行氟化或氯化。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 卤素交换反应通常使用氟化银 (AgF) 或氯化钠 (NaCl) 等试剂。
主要产物:
氧化: 形成酮或醛。
还原: 脱碘衍生物。
取代: 形成氟化或氯化类似物。
科学研究应用
[(2R,3S,5R)-4-羟基-5-(羟甲基)-3-碘代氧杂环戊烷-2-基]-嘧啶-2,4-二酮在科学研究中有着广泛的应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其在生物化学途径中和与酶相互作用的潜在作用。
医学: 研究其在用于成像和治疗目的的放射性药物中的潜在用途。
工业: 用于开发具有特定特性的新型材料,例如增强导电性或反应性。
作用机制
[(2R,3S,5R)-4-羟基-5-(羟甲基)-3-碘代氧杂环戊烷-2-基]-嘧啶-2,4-二酮的作用机制与其与特定分子靶标的相互作用有关。结构中的碘原子允许该化合物用于放射性标记,它可以与靶分子结合,并使用成像技术检测。羟基促进与生物大分子形成氢键,从而增强其结合亲和力和特异性。
类似化合物:
- [(2R,3S,5R)-3,4-二羟基-5-(羟甲基)氧杂环戊烷-2-基]-嘧啶-2,4-二酮
- [(2R,3S,5R)-3-氟-3,4-二羟基-5-(羟甲基)氧杂环戊烷-2-基]-嘧啶-2,4-二酮
- [(2R,3S,5R)-3-氯-3,4-二羟基-5-(羟甲基)氧杂环戊烷-2-基]-嘧啶-2,4-二酮
独特性: [(2R,3S,5R)-4-羟基-5-(羟甲基)-3-碘代氧杂环戊烷-2-基]-嘧啶-2,4-二酮中碘原子的存在使其有别于其类似物。该碘原子不仅增强了其放射性标记能力,而且还影响了其化学反应性和生物相互作用,使其成为各种研究应用中宝贵的化合物。
相似化合物的比较
- 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 1-[(2R,3S,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 1-[(2R,3S,5R)-3-chloro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Uniqueness: The presence of the iodine atom in 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione distinguishes it from its analogs. This iodine atom not only enhances its radiolabeling capabilities but also influences its chemical reactivity and biological interactions, making it a valuable compound for various research applications.
属性
分子式 |
C9H11IN2O5 |
|---|---|
分子量 |
354.10 g/mol |
IUPAC 名称 |
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7?,8-/m1/s1 |
InChI 键 |
KVQOKCWRUQHGQR-JDNPWWSISA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)I |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



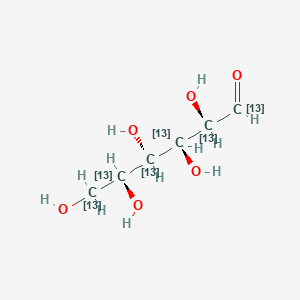
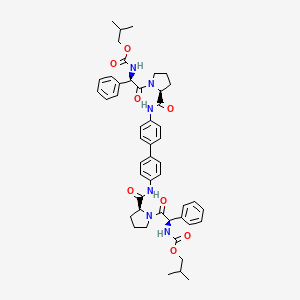
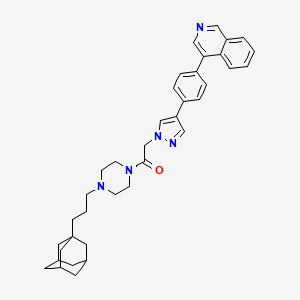
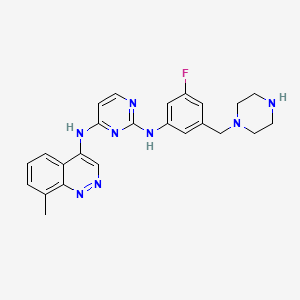

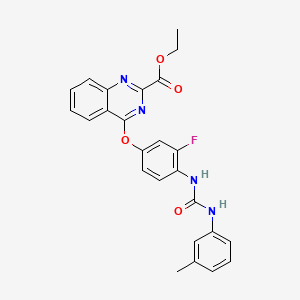
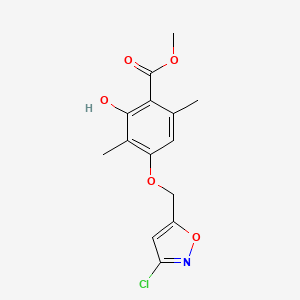
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
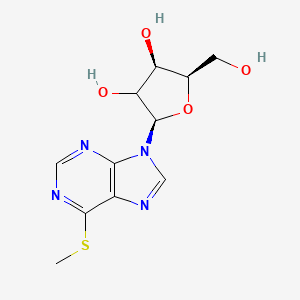
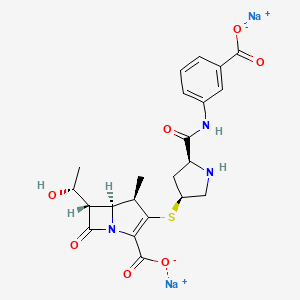
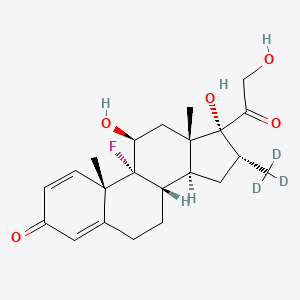
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
